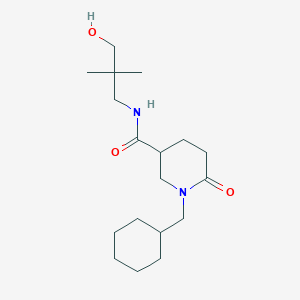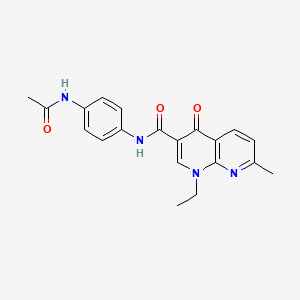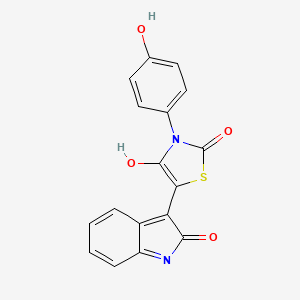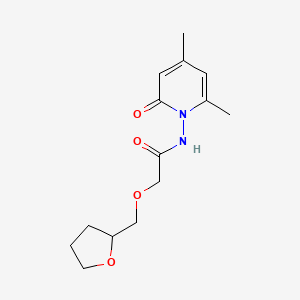![molecular formula C15H17N3O3 B6073345 4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one](/img/structure/B6073345.png)
4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one is a complex organic compound that features a pyranone ring fused with a pyrimidine ring and a piperidine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one typically involves multi-step organic reactionsKey reagents and catalysts used in these steps include 4,6-dichloropyrimidine, piperidine, and various base and solvent systems .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted pyrimidine and pyranone derivatives, which can be further explored for their biological activities.
Scientific Research Applications
4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-hydroxypiperidine: A simpler compound with a similar piperidine moiety.
Pyrimidine derivatives: Compounds like fluorouracil and tyrosine kinase inhibitors share the pyrimidine ring structure.
Pyranone derivatives: Compounds with similar pyranone rings but different substituents.
Uniqueness
4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one is unique due to its combination of the pyranone, pyrimidine, and piperidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-(2-piperidin-1-ylpyrimidin-4-yl)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-9-12(19)13(14(20)21-10)11-5-6-16-15(17-11)18-7-3-2-4-8-18/h5-6,9,19H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAYQMCPWBZUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NC(=NC=C2)N3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3'R*,4'R*)-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6073264.png)

![6-methylsulfanyl-14-propyl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B6073268.png)


![4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylmethyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone](/img/structure/B6073286.png)
![N-(tert-butyl)-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6073295.png)
![N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B6073297.png)

![methyl 5-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6073307.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6073309.png)


![N~1~-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,1-cyclopropanedicarboxamide](/img/structure/B6073342.png)
